molecular formula C21H23N3O2 B4510739 6-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole

6-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole

Cat. No. B4510739
M. Wt: 349.4 g/mol
InChI Key: DTCHOUUFSVPLTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole, also known as MMPI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMPI belongs to the class of indole derivatives and has been studied extensively for its pharmacological properties.

Mechanism of Action

The mechanism of action of 6-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the serotonin 5-HT1A receptor. By inhibiting the reuptake of serotonin, 6-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole increases the concentration of serotonin in the synaptic cleft, leading to enhanced neurotransmission. The activation of the 5-HT1A receptor also contributes to the anxiolytic and antidepressant effects of 6-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole.
Biochemical and Physiological Effects
6-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole has been shown to have several biochemical and physiological effects, including the modulation of serotonin levels in the brain, the inhibition of cancer cell proliferation, and the reduction of anxiety and depression symptoms. In addition, 6-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 6-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole in lab experiments is its high selectivity for serotonin receptors, which allows for more precise targeting of specific pathways. However, the limitations of using 6-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole in lab experiments include its relatively low potency and the potential for off-target effects.

Future Directions

There are several future directions for 6-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole research, including the development of more potent derivatives, the investigation of its potential in the treatment of other diseases, such as Alzheimer's and Parkinson's disease, and the exploration of its mechanism of action at the molecular level. In addition, the use of 6-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole in combination with other drugs may enhance its therapeutic efficacy and reduce potential side effects.
Conclusion
In conclusion, 6-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole is a promising compound with potential therapeutic applications in cancer, depression, anxiety, and other diseases. Its mechanism of action involves the modulation of serotonin levels in the brain and the inhibition of cancer cell proliferation. Despite its limitations, 6-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole is a valuable tool for scientific research and has the potential to improve human health in the future.

Scientific Research Applications

6-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole has been studied for its potential therapeutic applications in various diseases, including cancer, depression, anxiety, and schizophrenia. In cancer research, 6-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, 6-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole has been found to have anxiolytic and antidepressant effects in animal models, making it a potential treatment for mood disorders.

properties

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-(1-methylindol-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-22-10-9-16-3-4-17(15-20(16)22)21(25)24-13-11-23(12-14-24)18-5-7-19(26-2)8-6-18/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTCHOUUFSVPLTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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